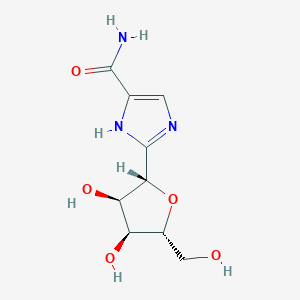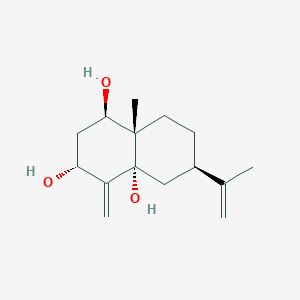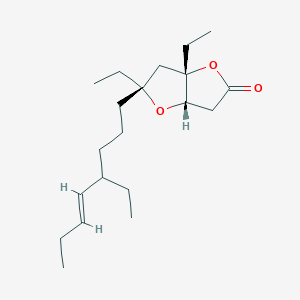
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Pyrroline-5-carboxylic acid is a cyclic imino acid that plays a crucial role in the metabolism of proline and ornithine It is an intermediate in the biosynthesis and degradation of proline, an amino acid essential for protein synthesis and various metabolic functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-pyrroline-5-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of proline using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. Another method includes the cyclization of glutamic acid derivatives under acidic or basic conditions to form the desired cyclic structure.
Industrial Production Methods: Industrial production of ®-1-pyrroline-5-carboxylic acid typically involves the fermentation of microorganisms that can produce this compound as a metabolic byproduct. Genetic engineering techniques are often employed to enhance the yield and efficiency of production. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-Pyrroline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutamic acid.
Reduction: It can be reduced to proline.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Glutamic acid.
Reduction: Proline.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
®-1-Pyrroline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in studying metabolic pathways involving proline and ornithine.
Medicine: It is investigated for its potential therapeutic effects in treating disorders related to proline metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-pyrroline-5-carboxylic acid involves its role as an intermediate in the proline metabolic pathway. It is converted to proline by the enzyme pyrroline-5-carboxylate reductase and to glutamic acid by pyrroline-5-carboxylate dehydrogenase. These conversions are crucial for maintaining cellular homeostasis and supporting various physiological functions.
Comparación Con Compuestos Similares
Proline: An amino acid involved in protein synthesis.
Glutamic Acid: An amino acid that serves as a neurotransmitter and a precursor for other amino acids.
Ornithine: An amino acid involved in the urea cycle.
Comparison: ®-1-Pyrroline-5-carboxylic acid is unique due to its cyclic structure and its role as an intermediate in multiple metabolic pathways. Unlike proline and glutamic acid, which are primarily involved in protein synthesis and neurotransmission, respectively, ®-1-pyrroline-5-carboxylic acid serves as a crucial link between these pathways, highlighting its importance in metabolic regulation.
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
(2R)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m1/s1 |
Clave InChI |
DWAKNKKXGALPNW-SCSAIBSYSA-N |
SMILES isomérico |
C1C[C@@H](N=C1)C(=O)O |
SMILES canónico |
C1CC(N=C1)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)

![5-(1-azidoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1251939.png)



![N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide](/img/structure/B1251944.png)
